4-(2-Chloro-4-methylphenyl)piperidine
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Overview
Description
4-(2-Chloro-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorinated methylphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methylphenyl)piperidine typically involves the reaction of 2-chloro-4-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the aromatic ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-4-methylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-methylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-(2-Chloro-4-methylphenyl)piperidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing heterocycle but differ in ring size and substitution patterns.
Piperazine derivatives: Similar to piperidine but with an additional nitrogen atom in the ring.
Imidazopyridine derivatives: These compounds have a fused ring system with nitrogen atoms, offering different chemical and biological properties
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-(2-chloro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-2-3-11(12(13)8-9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
AZBQQWZHXUYOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCNCC2)Cl |
Origin of Product |
United States |
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